Carbimazole-d3
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Overview
Description
Carbimazole-d3 is a deuterated form of carbimazole, a drug used primarily for the treatment of hyperthyroidism and thyrotoxicosis. Carbimazole is an imidazole antithyroid agent that is metabolized to methimazole, which is responsible for its antithyroid activity . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of carbimazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbimazole-d3 involves the incorporation of deuterium atoms into the carbimazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated methanol with 3-methyl-2-thioimidazoline-1-carboxylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes several steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carbimazole-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to methimazole through oxidative processes.
Reduction: Reduction of the imidazole ring under specific conditions.
Substitution: Substitution reactions involving the imidazole ring and other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Methimazole.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
Carbimazole-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of carbimazole.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Developing new antithyroid drugs and improving existing therapies.
Biological Studies: Understanding the biological effects and mechanisms of action of carbimazole
Mechanism of Action
Carbimazole-d3, like carbimazole, is converted to methimazole in the body. Methimazole inhibits the thyroid peroxidase enzyme, preventing the iodination and coupling of tyrosine residues on thyroglobulin. This reduces the production of thyroid hormones T3 and T4, thereby decreasing thyroid function .
Comparison with Similar Compounds
Similar Compounds
Methimazole: The active metabolite of carbimazole.
Propylthiouracil: Another antithyroid drug with a similar mechanism of action.
Thiamazole: Another name for methimazole
Uniqueness
Carbimazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide stability and allow for detailed studies of metabolic pathways and pharmacokinetics, which are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3/i2D3 |
InChI Key |
CFOYWRHIYXMDOT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN(C1=S)C(=O)OCC |
Canonical SMILES |
CCOC(=O)N1C=CN(C1=S)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.